molecular formula C15H17N B8722072 2-Methyl-3-(2-phenyl-2-propanyl)pyridine CAS No. 780801-44-7

2-Methyl-3-(2-phenyl-2-propanyl)pyridine

Cat. No. B8722072
CAS RN: 780801-44-7
M. Wt: 211.30 g/mol
InChI Key: KCTFJCVUGQCVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-phenyl-2-propanyl)pyridine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(2-phenyl-2-propanyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(2-phenyl-2-propanyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

780801-44-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-methyl-3-(2-phenylpropan-2-yl)pyridine

InChI

InChI=1S/C15H17N/c1-12-14(10-7-11-16-12)15(2,3)13-8-5-4-6-9-13/h4-11H,1-3H3

InChI Key

KCTFJCVUGQCVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of AlCl3 (2.173 g, 16.3 mmol) in benzene (20 mL) was added a solution of 2-(2-methyl-pyridin-3-yl)-propan-2-ol (0.455 g, 3.00 mmol) in benzene (10 mL) and the resultant mixture was stirred at room temperature overnight. The mixture was poured onto ice (˜200 mL), diluted with EtOAc (200 mL), and neutralized with 10 N NaOH (4 mL). The phases were separated and the organic phase was washed with brine (3×25 mL), dried (MgSO4), and concentrated. Purification of the crude material by column chromatography on silica gel (20:1 CH2Cl2-MeOH) provided 0.479 g (75%) of 2-methyl-3-(1-methyl-1-phenyl-ethyl)-pyridine as a colorless oil. 1H NMR (CDCl3) δ 1.68 (s, 6H), 2.01 (s, 3H), 7.11-7.20 (m, 4H), 7.24-7.30 (m, 2H), 7.86 (dd, 1H, J=8.1, 1.5 Hz), 8.39 (dd, 1H, J=4.8, 1.5 Hz).
Name
Quantity
2.173 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.455 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.